N-Acetyl-DL-penicillamine

Heavy Metal Chelation Mercury Toxicology In Vivo Pharmacology

Select N-Acetyl-DL-penicillamine (NAP) when your protocol demands a chelator with proven superiority in mobilizing methylmercury from the brain—outperforming D-penicillamine and DMSA in murine models—or when a structurally matched, non-NO-releasing negative control for SNAP experiments is required. Unlike non-acetylated penicillamine, acetylation eliminates copper chelation and fundamentally alters metal selectivity, making direct substitution impossible. This compound also exhibits lower acute toxicity (rat oral LD50 >956 mg/kg) than DL-penicillamine in mercuric chloride intervention models. For research use only.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 59-53-0
Cat. No. B1265417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-DL-penicillamine
CAS59-53-0
SynonymsN-acetylpenicillamine
N-acetylpenicillamine, (D)-isomer
N-acetylpenicillamine, (L)-isome
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)S
InChIInChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
InChIKeyMNNBCKASUFBXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-DL-penicillamine (CAS 59-53-0) for Research and Industrial Applications


N-Acetyl-DL-penicillamine (NAP) is a thiol-containing, acetylated derivative of DL-penicillamine . It is primarily utilized as a chelating agent for heavy metals such as mercury, and as a key control compound in nitric oxide (NO) research. NAP is characterized by its molecular formula C7H13NO3S, a molecular weight of 191.25 g/mol, and a melting point in the range of 183–189°C [1]. It is soluble in water and polar organic solvents .

Why N-Acetyl-DL-penicillamine Cannot Be Simply Replaced by Other Thiol Chelators


Despite structural similarities to other thiol-containing chelators, N-Acetyl-DL-penicillamine exhibits a unique activity profile that precludes direct substitution. Its acetylated amino group renders it biologically distinct from non-acetylated analogs like D-penicillamine [1][2]. Furthermore, its performance as a chelator is context-dependent: it demonstrates superior efficacy in mobilizing methylmercury from the brain compared to D-penicillamine and DMSA, but is ineffective for other metal toxicities, such as lead poisoning, where D-penicillamine is active [2][3]. In addition, unlike N-acetyl-L-cysteine, NAP fails to protect against acetaminophen-induced hepatotoxicity [4]. These specific, quantifiable performance differences make it imperative to select NAP based on the exact experimental or industrial requirement.

Quantitative Differentiation of N-Acetyl-DL-penicillamine from Key Analogs


Superior In Vivo Mobilization of Methylmercury from Brain and Whole Body in Mice

In a head-to-head in vivo study in mice, N-Acetyl-DL-penicillamine (NAP) removed significantly more methylmercury from the brain and whole body than D-penicillamine or DMSA [1]. Mice received an intravenous dose of methyl mercuric chloride (5 µmol/kg) and were treated orally with 3 mmol/kg/day of chelator. NAP demonstrated a markedly higher rate of mercury elimination, a finding attributed to its enhanced ability to penetrate cellular membranes compared to D-penicillamine [1][2].

Heavy Metal Chelation Mercury Toxicology In Vivo Pharmacology

Enhanced Protection Against Mercuric Chloride Lethality in Rats

A direct comparative study established that N-Acetyl-DL-penicillamine (NAP) provided greater protection against mercuric chloride (HgCl2)-induced mortality in rats than either D-penicillamine or DL-penicillamine [1][2]. Additionally, acute toxicity data show that NAP (oral LD50 in rat >956 mg/kg) is less toxic than DL-penicillamine [2]. NAP also reduces HgCl2-induced mortality in mice when administered orally at 1.6 mmol/kg [3].

Acute Toxicity Heavy Metal Poisoning In Vivo Protection

Lack of Efficacy in Acetaminophen Toxicity Compared to N-Acetyl-L-Cysteine

In a direct comparison, N-Acetyl-DL-penicillamine (NAP) failed to protect mice from lethal doses of acetaminophen, whereas its structural analog N-acetyl-L-cysteine (NAC) offered significant protection [1]. The study attributes this lack of efficacy to the decreased nucleophilicity of the sulfhydryl group in NAP compared to NAC [1].

Hepatotoxicity Acetaminophen Overdose Nucleophilicity

Ineffectiveness as a Copper Chelator Compared to DL-Penicillamine

A study in rats demonstrated that N-Acetyl-DL-penicillamine (NAP) is ineffective as a copper-chelation agent [1]. Oral administration for 6 weeks did not influence vitamin B6 availability or copper excretion, whereas the known antivitamin B6 and copper-chelation properties of DL-penicillamine were clearly demonstrated [1]. This confirms that acetylation abolishes copper-chelation activity.

Copper Chelation Wilson's Disease Models Metal Selectivity

Non-NO-Releasing Analog: Essential Negative Control for Nitric Oxide Studies

N-Acetyl-DL-penicillamine (NAP) is the direct chemical backbone for the widely used nitric oxide (NO) donor, S-Nitroso-N-acetyl-DL-penicillamine (SNAP) [1]. Critically, unlike SNAP, NAP itself does not generate nitric oxide [1]. This fundamental difference establishes NAP as the essential and irreplaceable negative control in experiments designed to study NO-dependent biological effects [1].

Nitric Oxide Donor Vascular Biology Negative Control

Quantified In Vitro Methylmercury Displacement from Human Erythrocytes

In a standardized in vitro assay using isolated human erythrocytes, N-Acetyl-DL-penicillamine (NAP) at a concentration of 1 mM inhibited the binding of methylmercury by 50% and removed 50% of methylmercury ions from cells that had been pre-loaded with the toxicant [1].

In Vitro Chelation Methylmercury Human Erythrocytes

Definitive Application Scenarios for N-Acetyl-DL-penicillamine Based on Quantitative Evidence


In Vivo Studies of Methylmercury Neurotoxicity and Chelation Therapy

When designing in vivo experiments to evaluate the efficacy of chelation therapy for methylmercury poisoning, N-Acetyl-DL-penicillamine (NAP) should be prioritized. Evidence demonstrates it removes more mercury from the brain and whole body than D-penicillamine or DMSA in mouse models [1]. Its ability to penetrate cellular membranes and form diffusible mercury complexes makes it uniquely suited for assessing brain mercury mobilization [1].

Research on Acute Inorganic Mercury (HgCl2) Toxicity and Antidotal Protection

For studies investigating acute mercuric chloride poisoning, NAP is the chelator of choice for a high-efficacy, low-toxicity intervention. Direct comparisons show it offers greater protection against HgCl2 lethality in rats than D-penicillamine or DL-penicillamine, while also exhibiting lower acute toxicity (rat oral LD50 >956 mg/kg) [2]. This profile makes it the optimal candidate for evaluating antidotal efficacy in severe mercury intoxication models.

Essential Negative Control for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Experiments

Any experimental protocol employing the nitric oxide (NO) donor SNAP must include N-Acetyl-DL-penicillamine (NAP) as a dedicated negative control [3]. Since NAP is the structural analog of SNAP that does not release NO, it is the only appropriate reagent to control for NO-independent effects of the compound backbone. Failure to include this specific control can compromise the validity of conclusions regarding NO signaling pathways.

Investigating the Structural Basis of Thiol Chelator Selectivity

NAP serves as a critical tool in structure-activity relationship (SAR) studies. By comparing its performance to D-penicillamine, DL-penicillamine, and N-acetyl-L-cysteine, researchers can dissect the role of the N-acetyl group in determining metal selectivity and biological activity. Evidence shows acetylation abolishes copper chelation [4] and prevents protection against acetaminophen toxicity [5], while enhancing efficacy against organic mercury [1].

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